5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine is a fully saturated tetrahydroimidazopyridine with a primary amine at the 6-position. Ring saturation enhances conformational flexibility vs aromatic analogs. The 6-yl methanamine vector is critical—2-yl or 5-yl regioisomers produce divergent SAR. Low LogP (0.40) enables CNS scaffold-hopping and solubility optimization. The free –NH₂ permits rapid amide, sulfonamide, or urea library synthesis for HPSE1 inhibition and antiprotozoal (T. brucei) research. Insist on regiospecific analytical certification.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1443137-48-1
Cat. No. B2657441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine
CAS1443137-48-1
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESC1CC2=NC=CN2CC1CN
InChIInChI=1S/C8H13N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h3-4,7H,1-2,5-6,9H2
InChIKeyIVWNDDHEYWZOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine (CAS 1443137-48-1): Structural, Physicochemical, and Procurement Profile


5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine (CAS 1443137-48-1), also known as (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine, is a heterocyclic amine featuring a saturated imidazo[1,2-a]pyridine core with a primary amine substituent at the 6-position. The compound possesses the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is primarily offered as a high-purity (typically ≥98%) building block for pharmaceutical and agrochemical research, with availability from multiple specialty chemical vendors. Its tetrahydroimidazopyridine scaffold is recognized for its utility in generating diverse bioactive molecules across multiple therapeutic areas.

Why Generic Imidazopyridine Substitution Fails: Regioisomeric and Functional Group Sensitivity in 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine Procurement


The biological and synthetic utility of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to both ring saturation state and substitution pattern. [1] The target compound is a fully saturated tetrahydro derivative, which confers distinct conformational flexibility and basicity compared to aromatic analogs. [2] More critically, the position of the methanamine group on the bicyclic framework is a primary determinant of molecular recognition and synthetic derivatization pathways. [3] Substituting a regioisomer, such as the 2-yl or 5-yl methanamine variant, introduces a different vector for further functionalization and alters the compound's interaction with biological targets, potentially leading to divergent structure-activity relationships. Therefore, procurement decisions based solely on the 'imidazopyridine' scaffold, without precise specification of saturation and regiochemistry, carry a high risk of experimental failure or irreproducibility.

Quantitative Differentiation Evidence for 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine (CAS 1443137-48-1)


Regioisomeric Differentiation: 6-yl Methanamine vs. 2-yl, 5-yl, and 7-yl Analogs

The target compound (6-yl) differs from its regioisomers in the vector and chemical environment of the primary amine group. This differentiation is critical for SAR studies. While direct head-to-head biological data for this specific set of isomers is not available in the public domain, the underlying principle of regioisomer-dependent activity in imidazopyridines is well-established. [1] The following table illustrates the distinct chemical identity and availability of the target compound versus its closest analogs, highlighting its unique position in the tetrahydroimidazopyridine methanamine series.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Aromatic Imidazopyridine Analogs

The tetrahydroimidazopyridine core of the target compound confers distinct physicochemical properties compared to its aromatic imidazo[1,2-a]pyridine counterparts. A direct comparison of computed LogP and hydrogen bonding capabilities shows a lower lipophilicity and different hydrogen bond donor/acceptor count for the saturated analog. This is directly relevant for projects prioritizing CNS penetration or solubility. [1]

Druglikeness ADME Physicochemical Property Prediction

Class-Level Evidence: Tetrahydroimidazopyridine Scaffold Demonstrates Potent, Selective Antifungal Activity

While specific biological data for the 6-yl methanamine derivative is not reported, the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a validated pharmacophore for antifungal activity. A key study evaluating derivatives of this scaffold reported a compound with an MIC as low as 0.016 mg/mL against multiple Candida species, with a high degree of selectivity over mammalian cells. [1] This demonstrates the class's potential and provides a benchmark for the target compound's potential as a lead-like scaffold.

Antifungal Drug Discovery Candida spp. MIC Determination

Class-Level Evidence: Tetrahydroimidazopyridines as Inhibitors of Heparanase-1 (HPSE1)

The tetrahydroimidazo[1,2-a]pyridine core has been identified as a privileged structure for the development of potent and selective heparanase-1 (HPSE1) inhibitors. Optimized derivatives, such as compound 16, exhibit enhanced inhibitory activity and improved selectivity over related glycosidases (GUSβ and GBA) compared to earlier leads. [1] This demonstrates the scaffold's tunability and potential in a therapeutically relevant target class.

Oncology Kidney Disease Enzyme Inhibition

Supporting Evidence: Patent Literature Defines Tetrahydroimidazopyridines as Privileged Antiprotozoal Agents

A key patent (WO2005086808A2) explicitly claims novel dicationic imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine counterparts as antiprotozoal agents. [1] This intellectual property protection highlights the distinct value and commercial interest in this saturated heterocyclic class for treating diseases like Human African Trypanosomiasis. The target compound serves as a key synthetic intermediate to access this patented chemical space.

Antiparasitic Trypanosomiasis Leishmaniasis

Optimal Research and Procurement Applications for 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine (CAS 1443137-48-1)


Scaffold Hopping in CNS and Anti-Infective Lead Optimization

Given its lower computed LogP (0.4042) compared to aromatic imidazopyridines , 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine is an ideal core for 'scaffold hopping' strategies in medicinal chemistry programs targeting CNS penetration or improved solubility. Its free primary amine allows for rapid diversification into amide, sulfonamide, or urea libraries for SAR exploration in antifungal [1] and antiprotozoal [2] drug discovery projects.

Targeted Synthesis of Heparanase-1 (HPSE1) Inhibitor Analogs

This compound is strategically relevant for research groups focused on heparanase-1 (HPSE1) inhibition. The tetrahydroimidazo[1,2-a]pyridine core is a validated privileged structure in this field, with optimized derivatives showing improved potency and selectivity. [3] The 6-yl methanamine provides a unique vector for introducing substituents to further refine activity and selectivity profiles over off-target glycosidases (GUSβ and GBA).

Synthesis of Diversified Antiparasitic Libraries Based on Patent Claims

As a building block for the generation of novel dicationic molecules, this compound is directly relevant to research on neglected tropical diseases. A foundational patent explicitly claims 5,6,7,8-tetrahydro-imidazo[1,2a]pyridines as antiprotozoal agents. [2] Using this 6-yl methanamine derivative as a starting point allows for the rapid synthesis of focused libraries to expand upon the claimed intellectual property space against targets such as Trypanosoma brucei.

Regioisomer-Controlled SAR Studies for Method Development

The compound is an essential reference standard for analytical and synthetic method development. Its distinct chromatographic and spectroscopic signature compared to its 2-yl, 5-yl, 7-yl, and 8-yl regioisomers makes it critical for developing robust, regioisomer-specific analytical methods (e.g., HPLC, LC-MS) for reaction monitoring and purity assessment in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.